molecular formula C20H17FN2O2 B2551725 1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 899991-10-7

1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2551725
CAS No.: 899991-10-7
M. Wt: 336.366
InChI Key: ANFQFQRGGGRCMB-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers and other pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzylamine with a suitable dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include stringent control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-yl: Known for its antiproliferative activity.

    1-(2-nitrobenzyl)-1H-1,2,3-triazole-4-yl: Exhibits similar biological activities.

Uniqueness

1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide stands out due to its unique dihydropyridine core, which is less common in similar compounds. This structural feature may contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c1-14-5-2-8-17(11-14)22-19(24)18-9-4-10-23(20(18)25)13-15-6-3-7-16(21)12-15/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFQFQRGGGRCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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